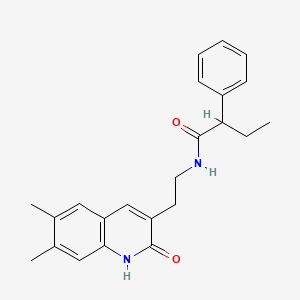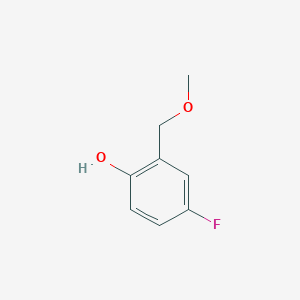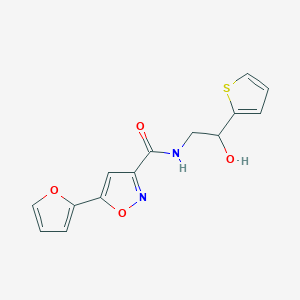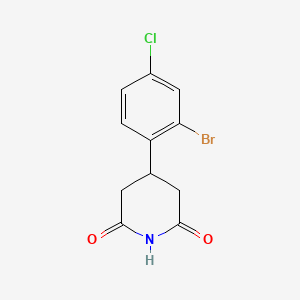![molecular formula C23H24FN5O2S B2362782 3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide CAS No. 1112371-91-1](/img/structure/B2362782.png)
3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including a triazoloquinazoline core, a fluorobenzylthio group, and an isobutylpropanamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazoloquinazoline core is a fused ring system that contains nitrogen atoms, which could contribute to its reactivity . The fluorobenzylthio group could influence the compound’s physical and chemical properties due to the presence of a fluorine atom, which is highly electronegative.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could participate in reactions with acids or bases, and the thioether group could be involved in oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could influence its solubility in different solvents .科学的研究の応用
Benzodiazepine Binding Activity
Research on related [1,2,4]triazoloquinazoline derivatives has demonstrated significant affinity for benzodiazepine receptors. For instance, compounds like 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one have shown high binding affinity, indicating potential as benzodiazepine antagonists in rat models. This could suggest similar research applications for the compound , exploring its potential in influencing benzodiazepine receptor activity [Francis et al., 1991].
Inotropic Evaluation
Compounds within the [1,2,4]triazoloquinazoline family, such as 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, have been synthesized and assessed for positive inotropic activity. Their ability to increase stroke volume in isolated rabbit-heart preparations suggests a potential application in cardiovascular research for the mentioned compound [Liu et al., 2009].
Anticancer Activity
The anticancer potential of [1,2,4]triazoloquinazoline derivatives has been explored, with some demonstrating significant cytotoxicity against human cancer cell lines like neuroblastoma and colon carcinoma. This indicates the compound could have applications in cancer research, potentially as a therapeutic agent [Reddy et al., 2015].
Antimicrobial Activities
Quinazolinone derivatives, which are structurally related, have shown promising antimicrobial activities. For instance, certain compounds have been more effective than commercial bactericides and fungicides in preliminary bioassays. This suggests a potential research application for the compound in the field of antimicrobial drug development [Yan et al., 2016].
DNA Interaction and Cytotoxicity
Investigations into the interactions of similar quinazoline derivatives with DNA have shown cytotoxic effects on tumor cell lines, highlighting their potential in studying DNA interactions and anticancer properties [Ovádeková et al., 2005].
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for [1,2,4]triazoloquinazoline derivatives. These studies not only expand the chemical knowledge base but also open new possibilities for synthesizing compounds with similar structures for various applications [Fathalla et al., 2007].
将来の方向性
特性
IUPAC Name |
3-[1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-15(2)13-25-20(30)11-12-28-21(31)18-5-3-4-6-19(18)29-22(28)26-27-23(29)32-14-16-7-9-17(24)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUWERGUQQQTQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)



![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)
![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)


![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)



